molecular formula C25H33N5O3S B2525239 ethyl 4-(1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-amido)piperidine-1-carboxylate CAS No. 1114600-41-7

ethyl 4-(1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-amido)piperidine-1-carboxylate

Cat. No.: B2525239
CAS No.: 1114600-41-7
M. Wt: 483.63
InChI Key: NIYTUHQOFANFED-UHFFFAOYSA-N
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Description

Ethyl 4-(1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-amido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridazine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-amido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyridazine ring can produce partially or fully reduced derivatives.

Scientific Research Applications

Ethyl 4-(1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-amido)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-(1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other piperidine and pyridazine derivatives, such as:

  • Piperidine-3-carboxylate derivatives
  • Pyridazine-3-yl piperidine derivatives

Uniqueness

Ethyl 4-(1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-amido)piperidine-1-carboxylate is unique due to the presence of both the piperidine and pyridazine rings, along with the sulfanyl group. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

ethyl 4-[[1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidine-3-carbonyl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O3S/c1-3-33-25(32)29-15-12-20(13-16-29)26-24(31)19-5-4-14-30(17-19)22-10-11-23(28-27-22)34-21-8-6-18(2)7-9-21/h6-11,19-20H,3-5,12-17H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYTUHQOFANFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)SC4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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